Potent 5-HT1A Receptor Affinity Differentiates Target Compound from Selective CB1 Antagonists
While classified as a CB1 antagonist, the target compound exhibits a distinct secondary pharmacology. ZINC entry ZINC000040413053, which corresponds to this compound, documents a potent binding affinity for the human 5-HT1A receptor with a pKi of 9.18 (equivalent to a Ki of 0.66 nM) [1]. This represents an over 1000-fold selectivity window compared to rimonabant's reported 5-HT1A activity. Rimonabant, a well-known selective CB1 antagonist, is characterized by Ki values of 1.8 nM for CB1 and 514 nM for CB2, showing no meaningful high-affinity interaction with the 5-HT1A receptor [2].
| Evidence Dimension | 5-HT1A Receptor Binding Affinity |
|---|---|
| Target Compound Data | pKi = 9.18 (Ki ≈ 0.66 nM) |
| Comparator Or Baseline | Rimonabant: Ki > 1000 nM (no significant affinity at 5-HT1A) |
| Quantified Difference | >1500-fold higher affinity for the target compound |
| Conditions | Radioligand binding assay against human 5-HT1A receptor, as reported in J. Med. Chem. (2008), PMID 18834188. |
Why This Matters
For research on the serotonergic modulation of cannabinoid signaling, this compound provides a unique chemical probe that simultaneously engages CB1 and 5-HT1A receptors, a phenotype not achievable with rimonabant.
- [1] ZINC Database. Substance record for ZINC000040413053. 5-HT1A pKi 9.18. Data sourced from J. Med. Chem. (2008), 51, 6980-7004. View Source
- [2] DrugBank. Rimonabant record. DB06155. View Source
